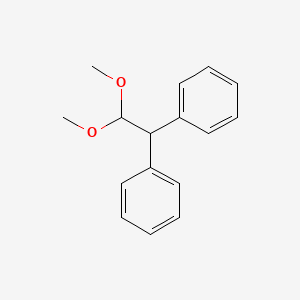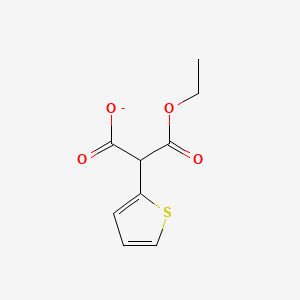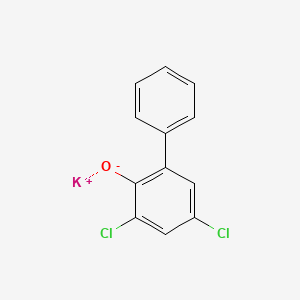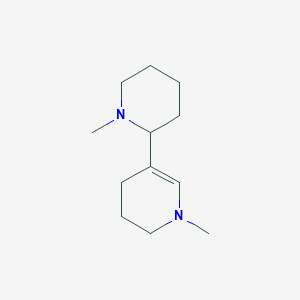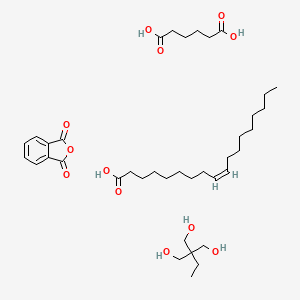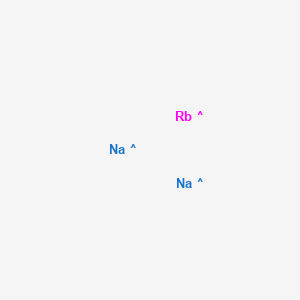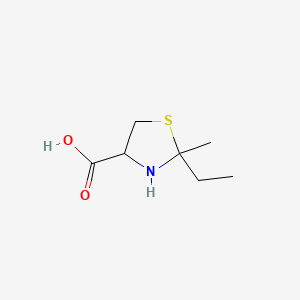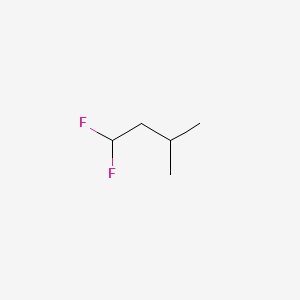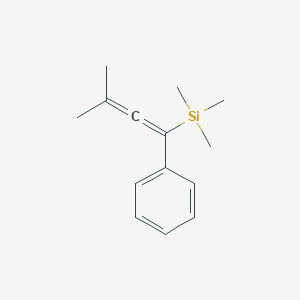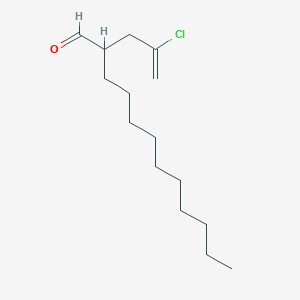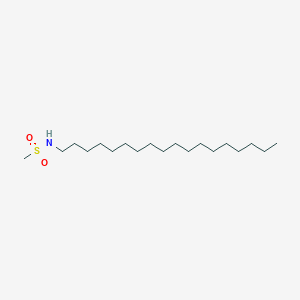
N-Octadecylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Octadecylmethanesulfonamide is an organic compound belonging to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group this compound, specifically, features a long octadecyl chain, making it a unique member of this class
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Octadecylmethanesulfonamide can be synthesized through the reaction of octadecylamine with methanesulfonyl chloride. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:
CH3SO2Cl+C18H37NH2→CH3SO2NHC18H37+HCl
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to ensure efficient production. The use of automated systems can help maintain optimal reaction conditions, such as temperature and pH, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-Octadecylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-Octadecylmethanesulfonamide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Its long hydrophobic chain makes it useful in studying membrane interactions and protein-lipid interactions.
Industry: It can be used in the formulation of surfactants and emulsifiers due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of N-Octadecylmethanesulfonamide involves its interaction with biological membranes. The long hydrophobic chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. This can lead to antimicrobial effects by compromising the cell membrane of microorganisms.
Comparaison Avec Des Composés Similaires
Methanesulfonamide: Lacks the long hydrophobic chain, making it less effective in membrane interactions.
Octadecylamine: Does not have the sulfonamide group, limiting its reactivity in certain chemical reactions.
N-Octadecylbenzenesulfonamide: Similar structure but with a benzene ring, which may alter its chemical properties and applications.
Uniqueness: N-Octadecylmethanesulfonamide’s combination of a long hydrophobic chain and a reactive sulfonamide group makes it unique. This dual functionality allows it to participate in a wide range of chemical reactions while also interacting effectively with biological membranes.
Propriétés
Numéro CAS |
53715-26-7 |
|---|---|
Formule moléculaire |
C19H41NO2S |
Poids moléculaire |
347.6 g/mol |
Nom IUPAC |
N-octadecylmethanesulfonamide |
InChI |
InChI=1S/C19H41NO2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(2,21)22/h20H,3-19H2,1-2H3 |
Clé InChI |
SPDUFDRDENVXOB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


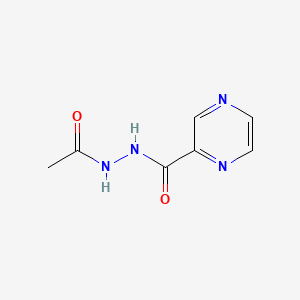
![Phosphinicamide, P-1-aziridinyl-P-(chloromethyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-](/img/structure/B14640435.png)
